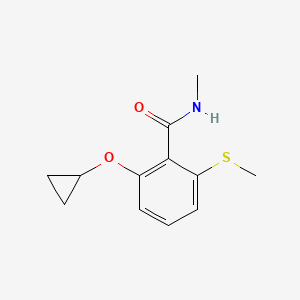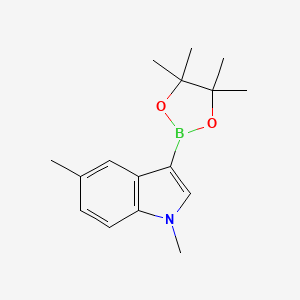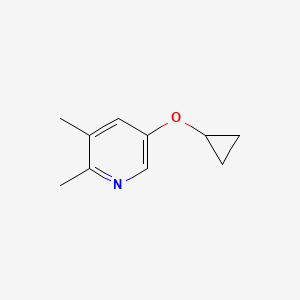
4-Cyclopropoxy-2-isopropylpyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine is an organic compound with the molecular formula C11H16N2O It is a derivative of pyridine, a heterocyclic aromatic organic compound, and features a cyclopropoxy group and an isopropyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable pyridine derivative followed by amination. The reaction conditions often involve the use of catalysts such as palladium or nickel, and reagents like cyclopropyl bromide for the cyclopropanation step.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production might use continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Alkylated amine derivatives.
Scientific Research Applications
4-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and isopropyl groups may play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-5-(propan-2-yl)pyridin-3-amine
- Pyridin-3-amine derivatives
Uniqueness
4-Cyclopropoxy-2-(propan-2-yl)pyridin-3-amine is unique due to the specific positioning of the cyclopropoxy and isopropyl groups on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to other pyridine derivatives.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-propan-2-ylpyridin-3-amine |
InChI |
InChI=1S/C11H16N2O/c1-7(2)11-10(12)9(5-6-13-11)14-8-3-4-8/h5-8H,3-4,12H2,1-2H3 |
InChI Key |
XSONTSDYQUGXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=CC(=C1N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


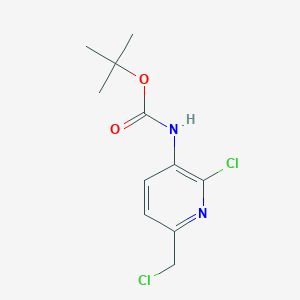

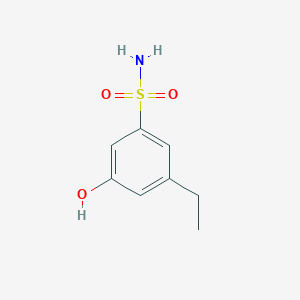
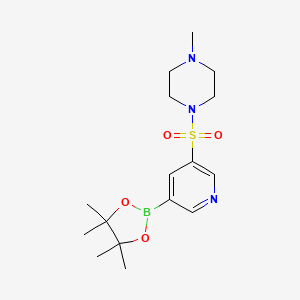
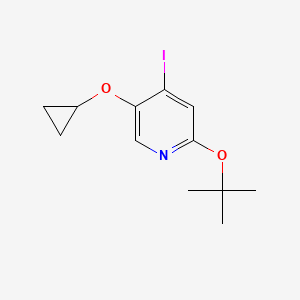
![2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetic acid](/img/structure/B14838058.png)





